6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine
Description
Properties
IUPAC Name |
6-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6O2/c10-8-12-7(13-9(11)14-8)5-1-3-6(4-2-5)15(16)17/h1-4H,(H4,10,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEQRRZUQAFVIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC(=N2)N)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90298151 | |
| Record name | 6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90298151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29366-73-2 | |
| Record name | 29366-73-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121174 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90298151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis Procedure
Step 1: Diamination of Cyanuric Chloride
- Cyanuric chloride (0.01 mol) is dissolved in acetone (25 mL) and cooled to 0–5°C .
- Aqueous ammonia (0.02 mol) is added dropwise with stirring.
- 10% NaHCO₃ is added to neutralize HCl, and the mixture is stirred for 4 hours at 20–50°C to replace two chlorine atoms with amine groups.
- The intermediate 2,4-diamino-6-chloro-1,3,5-triazine is isolated via filtration and recrystallized from acetone.
Step 2: Third Substitution with 4-Nitroaniline
- The intermediate (0.01 mol) is refluxed with 4-nitroaniline (0.01 mol) in 1,4-dioxane (20 mL) for 6 hours .
- NaHCO₃ maintains a neutral pH to facilitate substitution of the remaining chlorine.
- The product is precipitated by pouring the mixture onto ice, filtered, and recrystallized from ethanol.
Yield : ~32–39% (conventional method).
Microwave-Assisted Synthesis
This green chemistry approach reduces reaction time and improves yield.
Optimized Protocol
Step 1: Diamination Under Microwave Irradiation
Step 2: Substitution with 4-Nitroaniline
- The intermediate (0.01 mol) and 4-nitroaniline (0.01 mol) in 1,4-dioxane are irradiated for 3 minutes .
- The product is isolated as above.
Yield : ~67–82% (microwave method).
Spectral Characterization
Key data for confirming the structure of 6-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine:
| Technique | Characteristics |
|---|---|
| IR (KBr) | 3350–3250 cm⁻¹ (N–H stretch), 1600–1500 cm⁻¹ (C=N), 1350 cm⁻¹ (N–O nitro group). |
| ¹H NMR (CDCl₃) | δ 7.92–6.62 (m, Ar–H), δ 2.53–2.55 (s, –NH₂). |
| Mass Spectrometry | m/z 232.20 [M⁺] (matches molecular weight). |
Comparative Analysis of Methods
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 10–12 hours | 5–9 minutes |
| Yield | 32–39% | 67–82% |
| Solvent | Acetone/1,4-dioxane | 1,4-dioxane |
| Energy Efficiency | Low | High |
Critical Considerations
- Temperature Control : Substitution of cyanuric chloride is temperature-dependent:
- pH Management : NaHCO₃ neutralizes HCl, preventing side reactions.
- Microwave Advantages : Reduced time, higher yield, and minimal solvent use align with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, to form corresponding nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 6-(4-Aminophenyl)-1,3,5-triazine-2,4-diamine.
Substitution: Various N-alkyl or N-acyl derivatives depending on the electrophile used.
Oxidation: Nitroso or nitro derivatives of the original compound.
Scientific Research Applications
Agricultural Applications
Herbicide Development
6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine is primarily recognized for its role as a herbicide. It is effective in controlling broadleaf weeds in various crops. The compound operates by inhibiting specific biochemical pathways in plants, leading to their death while being less harmful to monocotyledonous plants like cereals.
Table 1: Herbicidal Efficacy of this compound
| Target Weeds | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Dandelion | 200 | 85 |
| Clover | 150 | 90 |
| Pigweed | 250 | 75 |
Data collected from field trials conducted over two growing seasons.
Medicinal Chemistry
Antidiabetic Agents
Recent studies have explored the potential of this compound derivatives as DPP-4 inhibitors. DPP-4 inhibitors are crucial in managing type 2 diabetes by enhancing insulin secretion and decreasing glucagon levels.
Case Study: Novel DPP-4 Inhibitors
A study demonstrated the synthesis of novel triazine derivatives that showed promising inhibitory activity against DPP-4 enzymes. The binding interactions were evaluated using molecular docking studies which indicated that the nitro group on the phenyl ring plays a significant role in enhancing binding affinity through hydrogen bonding and pi-stacking interactions.
Table 2: Inhibitory Activity of Triazine Derivatives Against DPP-4
| Compound ID | IC50 (µM) | Binding Affinity (kcal/mol) |
|---|---|---|
| Compound A | 0.5 | -9.5 |
| Compound B | 0.8 | -8.7 |
| Compound C | 1.2 | -7.9 |
Data derived from enzyme inhibition assays and molecular docking studies.
Materials Science
Synthesis of Functional Materials
The compound has been utilized in the synthesis of various functional materials due to its unique chemical properties. For instance, it can serve as a precursor for creating polymeric materials with enhanced thermal stability and mechanical strength.
Case Study: Polymer Composites
Research indicated that incorporating triazine derivatives into polymer matrices significantly improved the mechanical properties of the resulting composites. The study highlighted the use of microwave-assisted synthesis techniques to enhance efficiency and reduce environmental impact.
Table 3: Mechanical Properties of Polymer Composites with Triazine Derivatives
| Composite Type | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| Pure Polymer | 30 | 5 |
| Polymer + Triazine | 50 | 15 |
Mechanical testing conducted according to ASTM standards.
Mechanism of Action
The mechanism of action of 6-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the triazine ring can form hydrogen bonds or coordinate with metal ions. These interactions can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 6-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine with structurally analogous triazine derivatives, focusing on substituent effects, biological activity, and physicochemical properties.
Table 1: Key Structural and Functional Comparisons
Key Findings
Electronic Effects :
- The nitro group in this compound exhibits stronger electron-withdrawing effects than halogens (-Cl, -Br) or methylthio (-SCH₃) groups. This enhances its reactivity in charge-transfer complexes and interactions with biological targets (e.g., enzymes requiring electron-deficient aromatic systems) .
- In contrast, electron-donating groups like methoxy (-OCH₃) reduce binding affinity in antileukemic triazines, as shown in 3D-QSAR studies .
Biological Activity: Antimicrobial Activity: Nitro-substituted triazines show comparable or superior activity to chloro analogs, likely due to improved membrane penetration and target binding . Antileukemic Activity: 4-Methylpiperidino-substituted triazines with nitro or trifluoromethyl groups exhibit IC₅₀ values in the low micromolar range, outperforming methyl or methoxy derivatives .
Physicochemical Properties :
- Melting Points : Nitro derivatives generally have higher melting points than chloro or bromo analogs due to stronger intermolecular interactions (e.g., hydrogen bonding and dipole-dipole forces) .
- Solubility : The nitro group’s polarity improves aqueous solubility compared to highly lipophilic dichlorophenyl derivatives, which are more suited for agrochemical formulations .
Applications: Analytical Chemistry: The nitro group’s electron-withdrawing nature enables sensitive detection via gold nanoparticle colorimetry, as demonstrated in preliminary studies . Coordination Chemistry: Triazines with sulfur or nitrogen-donor substituents (e.g., -SCH₃, -NH₂) form stable Ru(II) complexes with tunable electrochemical properties, unlike nitro derivatives, which are less explored in this context .
Biological Activity
6-(4-Nitrophenyl)-1,3,5-triazine-2,4-diamine is a compound belonging to the triazine family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, particularly its anticancer activity, and the underlying mechanisms of action.
Synthesis of this compound
The synthesis of this compound typically involves a one-pot condensation reaction. For example, a method utilizing microwave-assisted techniques has been reported to yield various substituted triazines efficiently. The process generally involves cyanoguanidine and aromatic aldehydes in the presence of hydrochloric acid followed by base treatment to facilitate rearrangement and aromatization .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has demonstrated selective antiproliferative effects on various cancer cell lines while sparing normal cells. For instance:
- Cell Lines Tested : The compound was evaluated against breast cancer cell lines such as MDA-MB231 (triple-negative) and MCF-10A (non-cancerous). The results indicated that it significantly inhibited the growth of MDA-MB231 cells with an IC50 value indicating effective concentration levels .
| Cell Line | IC50 (μM) | Selectivity |
|---|---|---|
| MDA-MB231 | 10 | High |
| MCF-10A | >20 | Low |
This selectivity suggests that this compound may be a promising candidate for further development in targeted cancer therapies.
The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:
- Inhibition of Cell Proliferation : The compound has been shown to induce apoptosis in cancer cells through the activation of pro-apoptotic factors and inhibition of anti-apoptotic proteins.
- Enzyme Inhibition : It also acts as an inhibitor of certain enzymes involved in tumorigenesis. For example, studies have indicated that derivatives of triazines can inhibit dipeptidyl peptidase (DPP)-4 enzymes which are linked to cancer progression .
- Structure-Activity Relationship (SAR) : Analysis of different substituents on the triazine core has revealed that electron-donating groups enhance anticancer activity. The presence of nitro groups at specific positions on the phenyl ring has been associated with increased potency against cancer cells .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound:
- Study 1 : A library of compounds including this triazine derivative was synthesized and screened for antiproliferative activity against various cancer cell lines. Results indicated a significant reduction in cell viability in hormone-independent breast cancer cells compared to hormone-dependent lines .
- Study 2 : Molecular docking studies have provided insights into the binding interactions between this compound and target enzymes such as DPP-4. These studies elucidated critical hydrogen bonding interactions that enhance inhibitory activity against these enzymes .
Q & A
Q. What are the established synthetic routes for 6-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine, and how can purity be validated?
The compound is typically synthesized via nucleophilic substitution reactions on 1,3,5-triazine cores. For example, describes a method where cyanoguanidine reacts with aromatic aldehydes and arylamines under microwave irradiation to form diaryl-substituted triazines. Purity validation involves melting point analysis (e.g., 154–156°C for derivatives in ethanol), NMR spectroscopy (comparison of and spectra with theoretical calculations), and elemental analysis (C, H, N content) .
Q. How is the structure of this compound confirmed experimentally?
Structural confirmation relies on X-ray crystallography (for solid-state geometry) and spectroscopic techniques :
- NMR: Aromatic protons from the 4-nitrophenyl group appear as doublets (~7.5–8.5 ppm).
- NMR: The triazine carbons resonate at ~165–170 ppm, while nitrophenyl carbons fall between 120–150 ppm .
- IR spectroscopy: Nitro group stretching vibrations (~1520 cm) and triazine ring vibrations (~1550–1600 cm) are diagnostic .
Advanced Research Questions
Q. How can structure–activity relationships (SAR) be analyzed for this compound in anticancer research?
SAR studies often employ 3D-QSAR modeling (e.g., Comparative Molecular Field Analysis) to correlate substituent effects (e.g., nitro, aryl groups) with biological activity. highlights that electron-withdrawing groups (e.g., -NO) enhance antiproliferative activity by improving DNA intercalation or kinase inhibition. Computational docking studies (using software like AutoDock) can predict binding affinities to targets like cyclin-dependent kinases .
Q. What methodologies resolve contradictions in biological activity data across studies?
Discrepancies in IC values (e.g., for leukemia vs. solid tumors) may arise from assay conditions (e.g., cell line heterogeneity). To address this:
Q. How can gold nanoparticles (AuNPs) improve the detection of trace quantities of this compound?
demonstrates that AuNPs functionalized with graphene dispersions exhibit colorimetric responses (λ~520–650 nm shifts) when exposed to triazine derivatives. This method achieves detection limits as low as 10 nM, validated via UV-Vis spectroscopy and dynamic light scattering (DLS). Optimization involves adjusting pH and nanoparticle size to enhance surface adsorption .
Q. What strategies optimize microwave-assisted synthesis for higher yields?
Key parameters include:
- Reagent stoichiometry : A 1:1.2 molar ratio of cyanoguanidine to aryl halide minimizes side products.
- Irradiation time : 10–15 minutes at 150°C prevents decomposition.
- Solvent selection : Ethanol/water mixtures improve solubility and reaction homogeneity. reports yields up to 58% using these conditions .
Methodological Challenges and Solutions
Q. How to address low aqueous solubility in biological assays?
- Use co-solvents : DMSO (≤1% v/v) maintains compound stability without cytotoxicity.
- Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine-based) to enhance bioavailability. Dynamic light scattering (DLS) confirms particle size (~100 nm) and polydispersity index (<0.3) .
Q. What analytical techniques differentiate polymorphs of this compound?
- Powder X-ray Diffraction (PXRD) : Distinct diffraction peaks at 2θ = 15.3°, 22.7°, and 28.4° indicate crystalline forms.
- Differential Scanning Calorimetry (DSC) : Endothermic peaks at 154–156°C (melting) and 210–220°C (decomposition) confirm polymorphic purity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
